N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-valine
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Overview
Description
2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of coumarins Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with an appropriate alkylating agent, followed by further functionalization to introduce the amino and butanoic acid groups. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in bulk quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of the amino group can produce a variety of substituted derivatives .
Scientific Research Applications
2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Shares the chromen-2-one core structure but lacks the additional functional groups present in 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID.
4-Methylumbelliferone: Another coumarin derivative with similar biological activities but different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H19NO5 |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
(2R)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H19NO5/c1-8(2)14(16(20)21)17-7-11-12(18)5-4-10-9(3)6-13(19)22-15(10)11/h4-6,8,14,17-18H,7H2,1-3H3,(H,20,21)/t14-/m1/s1 |
InChI Key |
BBBNNWXWIBURGZ-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN[C@H](C(C)C)C(=O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNC(C(C)C)C(=O)O)O |
Origin of Product |
United States |
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